molecular formula C13H20N2 B3059095 N-(2-phenylethyl)piperidin-4-amine CAS No. 942292-29-7

N-(2-phenylethyl)piperidin-4-amine

Cat. No. B3059095
CAS RN: 942292-29-7
M. Wt: 204.31 g/mol
InChI Key: XLNOCLAOGHGUJC-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)piperidin-4-amine, also known as N-Phenyl-1-(2-phenylethyl)piperidin-4-amine, is a compound that is related to fentanyl . It is also known as Fentanyl Imp. D (EP), Fentanyl USP Related Compound E CII, Fentanyl USP RC E CII . It has a molecular formula of C19 H24 N2 and a molecular weight of 280.41 .


Synthesis Analysis

The synthesis of N-(2-phenylethyl)piperidin-4-amine involves gas chromatography with mass spectrometry (GC-MS) which identified it as a precursor to synthetic fentanyls .


Molecular Structure Analysis

The molecular structure of N-(2-phenylethyl)piperidin-4-amine can be represented by the InChI string: InChI=1S/C19H24N2.2ClH/c1-3-7-17 (8-4-1)11-14-21-15-12-19 (13-16-21)20-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2;2*1H .


Chemical Reactions Analysis

The chemical reactions involving N-(2-phenylethyl)piperidin-4-amine can be analyzed using gas chromatography with mass spectrometry (GC-MS). It has been identified as a precursor to synthetic fentanyls . Dynamic multiple reaction monitoring (dMRM) parameters were optimized for flow injection analysis .


Physical And Chemical Properties Analysis

N-(2-phenylethyl)piperidin-4-amine has a molecular weight of 353.3 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 . Its exact mass is 352.1473042 g/mol and its monoisotopic mass is also 352.1473042 g/mol . It has a topological polar surface area of 15.3 Ų .

Scientific Research Applications

Biogenic Amines and Food Chemistry

Biogenic amines (BAs) are critical in food chemistry due to their implications for food safety and quality. N-(2-phenylethyl)piperidin-4-amine, as part of the larger family of amines, contributes to the understanding of BAs' roles in food spoilage and toxicity. Analytical methods like HPLC are crucial for quantifying BAs in foods, aiding in assessing food freshness and safety standards (Önal, 2007).

Environmental Microbiology and Biodegradation

In environmental microbiology, the catabolism of BAs by Pseudomonas species showcases the microbial breakdown of these compounds, which has biotechnological applications in detoxifying environments contaminated with BAs. This insight is crucial for developing strategies to mitigate BA pollution (Luengo & Olivera, 2020).

Synthetic Chemistry Applications

The synthesis of N-heterocycles, including piperidines, is a significant area of study in synthetic chemistry. Techniques employing tert-butanesulfinamide demonstrate the utility of N-(2-phenylethyl)piperidin-4-amine in accessing diverse piperidine structures, pivotal in drug discovery and natural product synthesis (Philip et al., 2020).

Catalysis and Material Science

In catalysis, copper-catalyst systems for C-N bond formation highlight the role of N-(2-phenylethyl)piperidin-4-amine in developing recyclable catalysts for organic synthesis, showcasing its application in greener chemical processes (Kantam et al., 2013).

Toxicology and Health Safety

The study of N-(2-phenylethyl)piperidin-4-amine contributes to understanding the toxicological aspects of amines. The metabolism and potential health risks associated with biogenic amines underline the importance of studying these compounds to ensure public health safety, particularly in relation to food consumption and environmental exposure (Bulushi et al., 2009).

Mechanism of Action

The 2-phenylethyl moiety substituted at the tertiary piperidinyl-nitrogen seems to improve receptor binding over non-substituted or methyl substituted compounds, presumably by fitting better into a hydrophobic cavity of the μ-opioid-receptor in close proximity to the active binding site .

Safety and Hazards

N-(2-phenylethyl)piperidin-4-amine is a controlled product and may require documentation to meet relevant regulations . It should be used only in an area equipped with a safety shower, ensuring adequate ventilation .

properties

IUPAC Name

N-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNOCLAOGHGUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611909
Record name N-(2-Phenylethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)piperidin-4-amine

CAS RN

942292-29-7
Record name N-(2-Phenylethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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